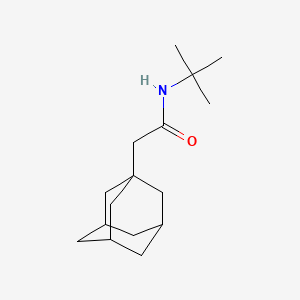

2-(adamantan-1-yl)-N-tert-butylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(1-Adamantyl)-N-tert-butylacetamide is a compound that belongs to the class of adamantane derivatives. Adamantane is a polycyclic cage compound with a diamond-like structure, known for its high stability and unique properties. The incorporation of adamantane moieties in various compounds often enhances their lipophilicity and stability, making them valuable in pharmaceutical and industrial applications .

Wirkmechanismus

Target of Action

Adamantane derivatives are known to have a broad range of targets due to their high reactivity . They are often used as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

Mode of Action

It’s known that adamantane derivatives interact with their targets through various chemical and catalytic transformations . The high reactivity of these compounds offers extensive opportunities for their utilization in various chemical reactions .

Biochemical Pathways

Adamantane derivatives are known to affect a wide range of biochemical pathways due to their high reactivity and broad range of targets .

Pharmacokinetics

The pharmacokinetic properties of adamantane derivatives can vary widely depending on their specific chemical structure and the nature of any functional groups attached to the adamantane core .

Result of Action

Adamantane derivatives are known to have a wide range of effects at the molecular and cellular level due to their high reactivity and broad range of targets .

Action Environment

The action of adamantane derivatives can be influenced by a variety of environmental factors, including temperature, ph, and the presence of other chemicals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(adamantan-1-yl)-N-tert-butylacetamide typically involves the amidation of adamantane derivatives. One common method is the reaction of 1-adamantylamine with tert-butylacetyl chloride under Schotten-Baumann conditions. This reaction is carried out in the presence of a base such as sodium hydroxide or triethylamine, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of adamantane derivatives, including this compound, often involves large-scale amidation reactions. These processes are optimized for high yield and purity, using continuous flow reactors and automated systems to ensure consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions

2-(1-Adamantyl)-N-tert-butylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Palladium on carbon, hydrogen gas, mild temperatures.

Substitution: Halogenated adamantane derivatives, nucleophiles such as amines or thiols.

Major Products

Oxidation: Adamantyl ketones, carboxylic acids.

Reduction: Adamantyl amines.

Substitution: Various substituted adamantane derivatives.

Wissenschaftliche Forschungsanwendungen

2-(1-Adamantyl)-N-tert-butylacetamide has a wide range of applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Amantadine: An antiviral and anti-Parkinsonian drug that also contains an adamantane moiety.

Rimantadine: Similar to amantadine, used for its antiviral properties.

Uniqueness

2-(1-Adamantyl)-N-tert-butylacetamide is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of the tert-butylacetamide group can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications in research and industry .

Biologische Aktivität

2-(Adamantan-1-yl)-N-tert-butylacetamide is a compound characterized by its adamantane structure, which is known for providing significant steric hindrance and stability. This compound has garnered interest due to its potential biological activities, particularly in pharmacology. The unique combination of an adamantane core with a tert-butyl acetamide group allows for diverse applications in medicinal chemistry.

- Molecular Formula : C_{15}H_{23}N_{1}O_{1}

- Molecular Weight : Approximately 263.36 g/mol

- Structure : Features an adamantane moiety, a tert-butyl group, and an acetamide functional group.

Biological Activity Overview

Research indicates that compounds containing the adamantane structure often exhibit notable biological activities, including antiviral, antibacterial, and antineoplastic effects. The biological evaluations of this compound suggest it may interact with specific receptors or enzymes, influencing various biological pathways.

Pharmacological Properties

- Antiviral Activity : Adamantane derivatives have been recognized for their efficacy against viral infections, particularly influenza viruses. The mechanism typically involves inhibition of the viral M2 proton channel.

- Anticancer Potential : Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines. Further investigations are required to elucidate its mechanism of action.

Case Studies and Research Findings

Several studies have explored the biological activity of adamantane derivatives, providing insights into their pharmacological potential:

- Antiviral Studies : A study indicated that adamantane derivatives could inhibit the replication of influenza viruses by blocking the M2 ion channel, which is essential for viral uncoating.

- Cytotoxicity Assays : In vitro assays demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines, with IC50 values suggesting moderate potency. Further structure-activity relationship (SAR) studies are needed to optimize its efficacy .

- Molecular Docking Studies : Computational studies using molecular docking have suggested potential binding interactions between this compound and specific protein targets involved in cancer progression and viral replication .

Comparative Analysis with Similar Compounds

The following table summarizes some structural analogs of this compound and their notable features:

| Compound Name | Structure | Notable Features |

|---|---|---|

| 2-(adamantan-1-yl)-N-methylacetamide | Structure | Methyl group instead of tert-butyl; lower steric hindrance. |

| N-(adamantan-1-yl)benzamide | Structure | Contains a benzamide functional group; different biological activity profile. |

| 2-{4-[(adamantan-1-ylamino)methyl]-2-chloro-6-ethoxyphenoxy}-N-tert-butylacetamide | Structure | Incorporates additional functional groups; potential for diverse interactions. |

The unique combination of the adamantane core with a tert-butyl acetamide group distinguishes this compound from these similar compounds, potentially leading to distinct biological activities.

Eigenschaften

IUPAC Name |

2-(1-adamantyl)-N-tert-butylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO/c1-15(2,3)17-14(18)10-16-7-11-4-12(8-16)6-13(5-11)9-16/h11-13H,4-10H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSEBBPYBPPBTPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)CC12CC3CC(C1)CC(C3)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.